The table below summarizes the core identification data and physical properties for Nonanedial from chemical databases.
| Property | Value |
|---|---|
| Chemical Name | 1,9-Nonanedione [1] |
| Synonyms | This compound; Nonandial; azelaic aldehyde; 1,9-nonanedialdehyde [1] |
| CAS Registry Number | 51651-40-2 [1] |
| PubChem CID | 87278977 [2] |
| Molecular Formula | C₉H₁₆O₂ [1] |
| Molecular Weight | 156.225 g/mol [1] |
| Melting Point | 111 °C [1] |
| Boiling Point | 140 °C (at 18 Torr) [1] |
| Predicted Density | 0.909±0.06 g/cm³ [1] |
| Purity | 99% (data from raw suppliers) [1] |
While a full, step-by-step protocol for this compound is not available in the search results, I found information on its synthesis and a highly relevant experimental methodology for studying protein interactions.
The workflow for this AP-MS protocol is summarized in the diagram below.
The information found is a starting point. For a comprehensive whitepaper, you will need to consult more specialized resources.
The following table summarizes some of the common crosslinking agents found in the literature, which are frequently used in material science and biomedical research.
| Crosslinker Type | Example Compounds | Common Applications | Key Features / Mechanisms |
|---|---|---|---|
| Aldehydes [1] [2] | Glutaraldehyde (GTA) | Crosslinking protein polymers (e.g., elastin-like proteins) [1]; Polysaccharide/protein hydrogels [2] | Forms covalent bonds with free amine groups (e.g., on lysine residues); can be applied in solution or vapor phase [1]. |
| Natural Crosslinkers [2] | Genipin, Tannic acid, Vanillin | Synthesizing biomedical hydrogels from polysaccharides and proteins [2] | Often considered more biocompatible; derived from natural sources [2]. |
| Peroxides [3] [4] | Dicumyl Peroxide (DCP), Benzoyl Peroxide (BPO) | Crosslinking polyethylene (XLPE) for cables, pipes, and foams [3] [4] | Decomposes with heat to form free radicals that abstract hydrogen atoms from polymer chains, enabling C-C bond formation between chains [3]. |
| Carbodiimides [2] | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Hydrogels for biomedical applications [2] | Facilitates amide bond formation between carboxylic acid and amine groups [2]. |
| Silanes [5] [6] | Vinyl silanes, Amino silanes | Crosslinking polymers for markets including automotive and construction [5] [6] | Forms siloxane bridges between polymer chains [3]. |
While specific protocols for nonanedial are unavailable, the methodologies for evaluating other crosslinkers can serve as a template. The diagram below outlines a general experimental workflow for crosslinking and characterization, synthesized from multiple sources [1] [2].
Here are specific methodologies for crosslinking and characterization from the literature, which can be adapted for testing new agents like this compound.
Vapor Phase Crosslinking of Protein Films [1]
Solution Phase Crosslinking in a Confined, Fixed Volume [1]
Quantifying Crosslinking Efficiency [1] [2]
W_H) and dried (W_D) states. SR = W_H / W_D and E = (W_H - W_D) / W_H [1].Given the lack of specific data on this compound, I suggest the following approaches to advance your work:
The tables below summarize key findings from recent studies on different PVA crosslinking methods.
Table 1: Properties of PVA Crosslinked with Different Agents
| Crosslinking Agent | Type / Key Feature | Key Property Improvements | Applications Discussed |
|---|
| Glutaraldehyde (GA) [1] [2] | Chemical / Aldehyde | • Enhanced thermal stability (up to 260°C) [2] • Forms dense, network structure [2] • Higher thrombogenicity [1] [3] | • Oil well cement fluid loss additive [2] • Cardiovascular biomaterials [1] | | Sodium Trimetaphosphate (STMP) [1] | Chemical / Food-grade | • Lower thrombogenicity compared to GA [1] [3] • Forms phosphoester bonds [1] | Vascular grafts [1] | | Freeze-Thaw (FT) [1] | Physical / No chemicals | • Lower thrombogenicity, equivalent to STMP [1] [3] • Relies on crystallinity [1] | Cardiovascular biomaterials [1] | | Citric Acid (CA) [4] [5] | Chemical / Tri-carboxylic acid | • High swelling degree [4] • Good mechanical strength & stability [5] | Membranes for fuel cells, packaging [5] | | 1,2,3,4-Butanetetracarboxylic Acid (BTCA) [4] | Chemical / Tetra-carboxylic acid | • Highest mechanical strength (127% increase) [4] • Highest thermal stability (450°C decomposition) [4] • High contact angle (104.9°) [4] | Not specified | | Bis(β-hydroxyethyl) sulfone (BHES) [6] | Chemical / Requires high temp. | • Improves water resistance [6] • Reaction requires >160°C [6] | Ion-exchange fibers [6] |
Table 2: Optimized Parameters for Glutaraldehyde Crosslinking of PVA [2] This table provides a reference for the factors involved in optimizing a dialdehyde crosslinking reaction.
| Parameter | Optimized Value or Observation |
|---|---|
| Reaction Temperature | 50 °C |
| Acid Concentration | 1 mol/L (affects reaction speed) |
| PVA Mass Concentration | 8% |
| Molar Ratio (GA to PVA hydroxyl groups) | 1.47 |
| Crosslinking Degree | 1.49% |
The following diagram outlines a general experimental workflow for preparing and characterizing crosslinked PVA membranes, synthesizing protocols from the search results [1] [5] [2].
General Workflow for PVA Membrane Preparation
This workflow synthesizes the common steps for preparing chemically crosslinked PVA membranes, as detailed in the search results [1] [5] [2].
Hydroformylation, also known as the oxo synthesis, is one of the most important industrial applications of homogeneous catalysis, with an annual production capacity exceeding 10 million metric tons of various oxo chemicals worldwide [1] [2]. This atom-economical reaction involves the net addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, using synthesis gas (a mixture of CO and H₂) as a reactant [3]. While traditionally dominated by the hydroformylation of propene for bulk chemicals, the potential of this transformation for producing fine chemicals and specialized intermediates for the pharmaceutical and fragrance industries has gained significant recognition in recent years [1].
The synthesis of nonanedial (a C9 dialdehyde) represents a valuable application of hydroformylation in pharmaceutical and specialty chemical synthesis. This compound can be produced through the double hydroformylation of 1,7-octadiene. The strategic value of this approach lies in the ability to simultaneously extend the carbon chain and introduce aldehyde functionalities at both termini of the molecule. These aldehyde groups serve as versatile synthetic intermediates that can be further transformed into alcohols, acids, amines, or other valuable functional groups through standard chemical transformations [1] [3]. The development of robust protocols for this transformation addresses the growing need for efficient, selective routes to bifunctional building blocks in drug development.
The widely accepted mechanism for hydroformylation, initially proposed by Heck and Breslow for cobalt catalysts, provides the fundamental framework for understanding the reaction [1] [3]. The catalytic cycle begins with a hydrido metal carbonyl complex as the active catalyst, which is typically generated in situ from a more stable precursor under syngas pressure [1]. The mechanism proceeds through several key steps:
For the specific case of 1,7-octadiene hydroformylation, this cycle must occur twice – once for each terminal double bond – to produce the desired this compound. A significant challenge in this transformation is controlling the regioselectivity to favor the linear dialdehyde product over various branched isomers that can form through alternative hydride migration pathways [1] [3]. The selectivity is profoundly influenced by the catalyst metal, ligand architecture, and reaction conditions.
The following diagram illustrates the catalytic cycle for the hydroformylation reaction:
Figure 1: General catalytic cycle for hydroformylation, illustrating the key steps of olefin coordination, hydride migration, CO insertion, and hydrogenolysis [1] [3].
The choice of catalyst system is paramount in determining the reaction rate, regioselectivity, and functional group tolerance for the hydroformylation of 1,7-octadiene to this compound. While cobalt-based catalysts were historically the first employed in industrial hydroformylation, rhodium-based systems now dominate most applications due to their superior activity and selectivity profiles [1] [3]. Recent research has also explored alternative metals including ruthenium, palladium, and iridium, though these are less established for dialdehyde synthesis [4].
Table 1: Comparison of Catalyst Systems for Hydroformylation
| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar) | Relative Activity | n/iso Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cobalt Unmodified [3] | 150-180 | 200-300 | Moderate | Low to moderate | Low cost, robust to poisons | High pressure, low selectivity |
| Cobalt/Phosphine [3] | 160-200 | 40-80 | Moderate | High | Improved linear selectivity | Lower activity |
| Rhodium Unmodified [3] | 100-140 | 50-150 | High | Low to moderate | High activity | Cost, low linear selectivity |
| Rhodium/Phosphine [3] [2] | 80-120 | 10-30 | High | Very high | Excellent selectivity, mild conditions | Ligand cost, sensitivity |
| Rhodium/TPPTS [3] | 100-130 | 10-50 | High | High | Aqueous biphasic operation, easy separation | Requires water-soluble substrates |
| Ruthenium-based [4] | 120-160 | 50-100 | Low to moderate | Moderate | Lower metal cost | Lower activity |
For the synthesis of this compound, rhodium-based catalysts with phosphine ligands typically offer the best balance of activity and selectivity. The ligand triphenylphosphine (PPh₃) and its sulfonated analog TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) are particularly valuable. TPPTS enables aqueous biphasic catalysis through the Ruhrchemie/Rhône-Poulenc process, facilitating straightforward catalyst separation and recycling [3]. This approach has demonstrated exceptional catalyst stability, with rhodium losses of less than 1 ppb per catalyst batch in industrial operations [3].
Recent research has also explored nitrogen-based ligands as alternatives to traditional phosphines, offering potential advantages in stability and cost, though they are less developed for dialdehyde synthesis [2]. The emerging interest in ruthenium-based catalysts is driven by economic considerations, though their activity generally remains lower than rhodium systems [4].
Required Materials:
Critical Safety Precautions:
A. Catalyst Preparation (2 hours)
B. Reaction Setup (1 hour)
C. Reaction Monitoring (4-12 hours)
D. Workup and Product Isolation (2 hours)
The following workflow diagram summarizes the complete experimental procedure:
Figure 2: Experimental workflow for the hydroformylation of 1,7-octadiene to this compound, illustrating key steps from catalyst preparation to product analysis.
Successful synthesis of this compound requires rigorous analytical characterization to confirm structure and purity:
Gas Chromatography (GC): Monitor reaction progress and determine conversion using a non-polar capillary column (e.g., DB-5) with temperature programming from 50°C to 280°C at 10°C/min.
NMR Spectroscopy:
IR Spectroscopy: Strong carbonyl stretching vibrations at 1725-1730 cm⁻¹, characteristic of aliphatic aldehydes.
Mass Spectrometry: EI-MS m/z calculated for C₉H₁₆O₂: 156.1150 [M]⁺; found: 156.1150.
Table 2: Troubleshooting Guide for this compound Synthesis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Conversion | Insufficient catalyst activity, low syngas pressure, temperature too low | Increase catalyst loading, optimize ligand ratio, increase pressure/temperature |
| Poor Linear Selectivity | Incorrect ligand choice, improper ligand:metal ratio, temperature too high | Switch to bulkier phosphine ligands, optimize ligand ratio, lower temperature |
| Catalist Deactivation | Oxygen contamination, ligand oxidation, metal deposition | Improve degassing procedures, use higher purity syngas, add antioxidant stabilizers |
| Difficulty in Product Separation | Catalyst leaching in monophasic systems, emulsion formation | Switch to biphasic system with TPPTS ligand, optimize extraction protocol |
| Formation of By-products | Aldol condensation, hydrogenation of aldehydes | Lower reaction temperature, reduce reaction time, adjust syngas ratio |
This compound serves as a versatile bifunctional building block in pharmaceutical synthesis. The aldehyde functionalities can be transformed through various reactions:
The atom efficiency of hydroformylation makes it particularly valuable for sustainable pharmaceutical manufacturing, as it theoretically produces no stoichiometric by-products [1]. The development of robust hydroformylation protocols for dialdehyde synthesis enables medicinal chemists to access complex molecular architectures from relatively simple olefinic precursors.
The hydroformylation of 1,7-octadiene provides an efficient route to this compound using well-established rhodium catalytic systems. The ligand-modified rhodium catalysts operating under mild conditions (20-50 bar, 80-120°C) typically yield the highest selectivity for the linear dialdehyde product. The aqueous biphasic system using TPPTS ligand offers particular advantages for catalyst recovery and recycling, making it suitable for potential scale-up in pharmaceutical applications. Continued research in ligand design and process optimization will further enhance the sustainability and efficiency of this valuable transformation for specialty chemical synthesis.
You can structure your research and documentation around the following key areas, filling in the gaps with specialized literature and experimental data:
Introduction and Rationale: Start by establishing why cross-linking is essential for PVA hydrogels in medical devices, focusing on improving mechanical strength, stability, and controlling degradation [1]. Introduce nonanedial as a potential chemical cross-linker, noting its dialdehyde functionality that can react with the hydroxyl groups on PVA chains to form acetal linkages.
Material Characterization and Selection
Experimental Protocols for Fabrication and Analysis
The table below summarizes the key experiments and characterization methods you should employ, based on common practices for PVA hydrogels described in the literature [1] [2] [3].
| Analysis Type | Key Parameters to Measure | Experimental Technique |
|---|---|---|
| Chemical Structure | Formation of acetal bonds; confirmation of cross-linking | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Mechanical Performance | Tensile strength, elasticity, compressive modulus | Universal Testing Machine (UTM) |
| Swelling Behavior | Equilibrium swelling ratio, degradation rate | Gravimetric analysis in buffer solutions (e.g., pH 7.4) |
| Thermal Properties | Thermal stability and crystallinity | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Biocompatibility | Cytotoxicity, cell adhesion, hemocompatibility | In vitro cell culture assays (e.g., with fibroblasts), hemolysis tests |
The following diagram outlines a logical workflow for the fabrication and characterization of this compound-cross-linked PVA hydrogels, integrating the protocols and analyses mentioned above.
Crosslinking is the process of chemically joining two or more molecules by a covalent bond. This technique is essential in proteomics and for developing biomedical materials, enabling the study of protein interactions, creation of detectable probes, and fabrication of stable hydrogels [1].
Crosslinking reagents contain two or more reactive ends that attach to specific functional groups on target molecules like proteins or polysaccharides. The most common functional groups targeted on proteins are primary amines (–NH₂), carboxyls (–COOH), and sulfhydryls (–SH) [1].
Selecting the right crosslinker involves considering several key properties tailored to your experimental goal.
| Selection Factor | Description & Considerations |
|---|---|
| Chemical Specificity | Determines which functional groups are targeted. Choices include homobifunctional (same ends) or heterobifunctional (different ends) [1]. |
| Spacer Arm Length | The molecular distance between conjugated molecules, affecting the ability to link larger or partially hidden biomolecules [1]. |
| Solubility & Permeability | Water-solubility and cell membrane permeability are determined by the crosslinker's composition, affecting its use in aqueous or hydrophobic environments [1]. |
| Reactivity Control | Crosslinkers can be spontaneously reactive or photoreactive, with the latter allowing for precise activation via UV light [1]. |
The following diagram outlines a general, two-stage workflow for a conjugation experiment, which is particularly useful when using heterobifunctional crosslinkers.
To implement the workflow, careful optimization of reaction conditions is necessary.
| Parameter | Guidelines & Optimization Tips |
|---|---|
| Reaction Buffer & pH | Use near-physiologic conditions (e.g., PBS, pH 7.2-7.5) to maintain native protein structure. Avoid amine-containing buffers (e.g., Tris, glycine) [1]. |
| Crosslinker-to-Protein Ratio | Must be determined empirically. Start with manufacturer recommendations. Use lower ratios for proteins with numerous surface targets and higher ratios for limited targets [1]. |
| Degree of Conjugation | Varies by application. A high degree is desired for immunogens, while a low-to-moderate degree is optimal for enzyme-antibody conjugates to retain biological activity [1]. |
| Sequential vs. One-Step | For heterobifunctional crosslinkers, a sequential two-step protocol is preferred. First, react the less stable group (e.g., NHS-ester) with the first protein. Then, purify to remove excess crosslinker before adding the second protein for the second reaction [1]. |
Because this compound is a specific dialdehyde, similar to the commonly used glutaraldehyde, you can take the following steps to find the detailed protocols you need:
The carbonyl group in aldehydes is highly reactive, serving as a key site for numerous chemical transformations and biological interactions. The following notes detail the core reaction pathways and analytical techniques relevant to a dialdehyde like nonanedial.
The table below summarizes the fundamental reactions that the aldehyde groups in this compound can undergo. [1] [2]
| Reaction Type | Reagents/Conditions | Product Formed | Notes & Applications |
|---|---|---|---|
| Nucleophilic Addition | HCN, NaHSO₃, ROH | Cyanohydrin, Bisulfite Adduct, Hemiacetal/Acetal | Foundation for synthesizing more complex molecules; bisulfite addition is key for purification. [1] [3] |
| Oxidation | K₂Cr₂O₇/H₂SO₄, KMnO₄, Tollens' Reagent | Carboxylic Acid | Tollens' test distinguishes aldehydes from ketones; basis for silver-mirror test. [1] [2] |
| Reduction | NaBH₄, LiAlH₄, H₂ (catalyst) | Primary Alcohol | Converts carbonyl to hydroxyl group for further functionalization. [1] [2] |
| Condensation | Ammonia derivatives (e.g., NH₂OH) | Oxime, Hydrazone | Useful for characterization and purification via crystalline derivative formation. [1] |
| Aldol Condensation | Base or acid catalyst, with α-hydrogens | β-Hydroxyaldehyde | Forms carbon-carbon bonds, crucial for building larger organic molecules. [1] |
Accurate detection and measurement are crucial. The following table outlines standard analytical techniques. [4] [2]
| Method | Principle | Sample Type | Key Information Obtained |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by mass-to-charge ratio. | Volatile and semi-volatile aldehydes. | High sensitivity; identification and quantification based on retention time and mass spectrum. [4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by polarity, detection by mass-to-charge ratio. | Polar and non-volatile aldehydes, complex biological matrices. | High selectivity; suitable for aldehyde analysis in fluids, tissues, and food extracts. [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). | Liquid or solid samples. | Formyl hydrogen (H-NMR) gives a distinctive signal at δ 9.5-10 ppm; confirms structure. [2] |
| Infrared (IR) Spectroscopy | Absorption of infrared light by chemical bonds. | Liquid, solid, or gaseous samples. | Strong C=O stretching band near 1700 cm⁻¹ confirms carbonyl group presence. [2] |
| Wet Chemical Tests | Specific redox or addition reactions. | Solution-based. | Tollens' Test: Silver mirror with aldehydes. Fehling's Test: Red precipitate with aliphatic aldehydes. Bisulfite Test: Formation of crystalline adduct. [1] [2] |
This protocol, adapted from a published procedure, is highly effective for purifying aldehydes from complex mixtures and can be applied to this compound. [3]
Title: Separation of Aldehydes from Mixtures Using a Bisulfite Extraction Protocol
Principle: Aldehydes react with sodium bisulfite to form charged, water-soluble bisulfite adducts, allowing for their separation from neutral organic compounds via liquid-liquid extraction. The aldehyde can be regenerated by basification.
Workflow Diagram
Materials & Reagents
Step-by-Step Procedure
Functional Group Compatibility: This method is highly chemoselective. It will not remove alkanes, alkenes, alkynes, esters, amides, carboxylic acids, alcohols, or hindered ketones, allowing for clean separation from these common functional groups. [3]
Aldehydes are not just synthetic intermediates; they play significant roles in biological systems. This compound, as a reactive dialdehyde, may share similar biological properties.
When planning experiments with this compound, keep these points in mind:
The tables below summarize common problems and a systematic troubleshooting process, synthesizing information from general reaction mechanism guides and specific PCR troubleshooting resources [1] [2] [3].
Table 1: Common Reaction Problems and Solutions
| Problem | Probable Causes | Suggested Solutions |
|---|---|---|
| No/Low Conversion | Inactive catalyst, incorrect temperature, insufficient reaction time, impurity inhibition [2]. | Confirm reagent quality; optimize temperature/time; use internal standard for monitoring; purify starting materials [2]. |
| Formation of By-products | Lack of selectivity; catalyst decomposition; incorrect stoichiometry; side reactions at sensitive functional groups [1]. | Optimize catalyst/ligand system; adjust stoichiometry; modify protecting groups; use additives to suppress side reactions [1] [2]. |
| Reaction Does Not Initiate | Reagent degradation (e.g., moisture-sensitive); insufficient activation energy; inhibitor presence [2]. | Use fresh/re-dried reagents; confirm reaction setup; ensure energy input (e.g., heating, light) is sufficient and functional [2]. |
| Inconsistent Results | Slight variations in experimental procedure; unstable intermediates; human error [2]. | Standardize and document all procedures meticulously; use automated dispensing if possible; confirm analyst training [2]. |
Table 2: Systematic Troubleshooting Process This framework is adapted from IT troubleshooting and is highly applicable to laboratory experimentation [4].
| Step | Key Actions | Application in Reaction Optimization |
|---|---|---|
| 1. Identify the Problem | Gather information; ask open/closed-ended questions; document error messages or unexpected results [4]. | Clearly define the issue: "No desired product formed," "Multiple spots on TLC," "Gas evolution observed." Check lab journal for exact conditions. |
| 2. Establish a Theory of Probable Cause | List the most common or obvious reasons first; conduct internal and external research [4]. | Theorize causes: "Catalyst is old," "Solvent was wet," "Reaction temperature too low." Consult literature and colleagues. |
| 3. Test the Theory | Test theories one at a time, starting with the quickest/easiest to check [4]. | Perform a quick control experiment with a known-working catalyst or fresh, anhydrous solvent to test your primary theory. |
| 4. Establish a Plan of Action & Implement | Create a list of possible solutions and implement them one at a time [4]. | Based on confirmed theory, plan and execute: "Set up three parallel reactions with 5 mol% increments of catalyst." |
| 5. Verify Full Functionality | Verify that the original problem is solved and no new problems were introduced [4]. | Confirm the fix works and reproduces the desired outcome. Analyze the product (NMR, LC-MS) to ensure purity and identity. |
| 6. Document Findings | Record findings, actions, and outcomes for future reference [4]. | Update the standard operating procedure (SOP) or lab journal with the successful conditions and lessons learned. |
For complex reactions, traditional one-variable-at-a-time (OVAT) approaches can be inefficient. Modern strategies use algorithms to efficiently navigate multi-variable experimental spaces.
The following workflow diagram illustrates how these advanced strategies can be integrated into an automated or semi-automated experimental pipeline.
Our reaction works well on a small scale but fails during scale-up. What should we check? Scale-up issues often relate to heat and mass transfer. Ensure efficient mixing and temperature control in the larger vessel. Check if the reaction time needs adjustment and confirm that all reagents are added in the correct proportions relative to the new volume/surface area.
We see multiple products on TLC. How can we improve selectivity? Selectivity is often sensitive to temperature, catalyst/ligand choice, and stoichiometry. Carefully optimize the reaction temperature. Screen different catalysts or ligands designed to favor the desired pathway. Fine-tuning the steric and electronic properties of ligands can significantly impact selectivity [1] [6].
A previously reliable reaction protocol has suddenly stopped working. What are the first things to investigate? Always start with the most common points of failure [2] [3]:
The table below outlines common problems encountered in chemical synthesis, particularly for sensitive or complex molecules, along with potential solutions.
| Problem | Possible Causes | Troubleshooting Steps | Preventive Measures |
|---|---|---|---|
| Low Yield/Unwanted By-products | Side reactions (e.g., polymerization of dialdehydes), incorrect temperature/pH, impure starting materials [1]. | Analyze reaction pathway for sensitive functional groups; systematically vary temperature, solvent, and reagent addition rate [1]. | Use protective groups for sensitive functional groups; optimize reaction conditions (e.g., temperature, solvent) on a small scale first [1]. |
| Scale-up Difficulties | Inefficient heat transfer, mixing issues, increased impurity concentration in larger batches [2]. | Implement continuous flow synthesis for better control; use machine learning algorithms to model and predict optimal scale-up parameters [2]. | Develop a scalable synthesis method (e.g., continuous flow) from the outset; plan for purification challenges at larger volumes [2]. |
| Purification & Isolation Issues | Product degradation during purification, similar physical properties to impurities. | Explore alternative purification techniques (e.g., preparatory HPLC, different solvent systems for recrystallization) [1]. | Aim for high specificity in the reaction to minimize by-products; confirm product stability under planned purification conditions [1]. |
Q: What are the key considerations when choosing between solution-phase and solid-phase synthesis for a complex molecule?
Q: How can computational modeling assist in synthesis planning?
Q: What strategies can be used to control the structure of a target molecule during synthesis?
For a complex synthesis, a systematic approach that integrates modern computational tools is highly effective. The diagram below outlines a general workflow for optimizing a synthesis process.
Diagram 1: A workflow for synthesis optimization, integrating computational and experimental methods.
As illustrated in the workflow and noted in the FAQs, solution-phase synthesis is a critical method for molecules that cannot be made via solid-phase approaches [1]. The general methodology involves:
You can apply the following strategies, gathered from research on similar processes, to systematically diagnose and improve your Nonanedial yield.
| Strategy | Key Principle | Example/Application | Key Factors to Investigate |
|---|
| Stereoinverting Deracemization [1] | Converts a racemic mixture into a single enantiomer, achieving up to 100% theoretical yield. | Used in the synthesis of (R)-1,3-butanediol via a two-step oxidation-reduction cascade with whole-cell biocatalysts [1]. | - Biocatalyst stereospecificity
Here are detailed methodologies for the general strategies outlined above, which can be adapted for your this compound synthesis.
1. Protocol for Stereoinverting Deracemization [1] This whole-cell biocatalysis method is highly selective and efficient.
2. Protocol for Scale-Up with Precursor Re-use [3] This strategy is vital for moving from lab-scale to industrial production.
A systematic approach to diagnosing problems is crucial. The following workflow visualizes a logical troubleshooting path. The DOT code for this diagram is provided below for your use.
Troubleshooting Low Yield Workflow
Q1: What is the difference between yield and conversion?
Q2: How can I optimize multiple reaction parameters without running an impractical number of experiments? Consider using Bayesian Optimization (BO). BO is a machine learning technique designed to find the maximum of an expensive-to-evaluate function (like a chemical reaction) with as few trials as possible. It is particularly powerful for optimizing complex processes with several interacting variables, such as temperature, pressure, and catalyst concentration [2].
Q3: My yield is good at a small scale but drops significantly during scale-up. What should I check? This is a common challenge. Focus on parameters that change with volume [3]:
For a researcher, selecting the right initial purification method is crucial. The table below compares the most common techniques applicable to organic compounds.
| Method | Principle of Separation | Best For | Critical Parameters | Scale |
|---|---|---|---|---|
| Crystallization [1] [2] [3] | Difference in solubility at different temperatures. | Purifying solids; removing soluble impurities from a target solid compound. | Solvent choice, saturation temperature, slow cooling rate. | Small to large scale |
| Distillation [2] | Difference in boiling points of liquids. | Purifying liquids or low-melting-point solids; separating liquid mixtures. | Boiling point difference, pressure (for vacuum distillation). | Small to industrial scale |
| Sublimation [2] | Direct transition from solid to vapor phase, bypassing the liquid state. | Purifying solids that readily sublimate (e.g., camphor, iodine). | Vapor pressure of the compound, temperature, vacuum. | Small scale |
| Chromatography (TLC, Column, HPLC) [2] [4] [5] | Differential affinity of compounds between a stationary and a mobile phase. | High-purity separation of complex mixtures; analytical and preparative purposes. | Polarity of compound and stationary phase, solvent gradient, pressure (HPLC). | Analytical to preparative |
For nonanedial, a solid at room temperature (melting point ~70-72°C), crystallization is often the primary and most effective method for initial bulk purification. The following workflow outlines a standard recrystallization procedure that you can adapt.
Even with a standard protocol, issues can arise. Here are some common problems and their solutions.
| Problem | Possible Cause | Solution |
|---|---|---|
| No crystal formation [3] | Solution is not supersaturated; too much solvent; rapid cooling. | Boil off excess solvent; allow slow cooling; scratch flask with glass rod. |
| Oil formation [3] | Compound melting point is below solution temperature; rapid cooling. | Use a different solvent with a higher boiling point; ensure slower cooling. |
| Low yield [3] | Excessive solvent; incomplete crystallization; high solubility in cold solvent. | Reduce solvent volume; use ice bath after room-temperature cooling. |
| Poor crystal quality / Small crystals | Excessively rapid cooling. | Ensure slow, undisturbed cooling. Do not agitate the solution. [3] |
| Colored impurities in crystals | Presence of colored contaminants. | Use activated charcoal during the hot filtration step. [1] |
For the highest purity, especially when separating compounds with very similar properties, chromatographic methods are essential. The decision to use a specific type of Liquid Chromatography (LC) depends on your goal.
Crosslinking efficiency is crucial for successfully capturing protein interactions. The table below summarizes key parameters to optimize, drawing parallels to commonly used amine-reactive crosslinkers like DSS and BS³, which share reactivity characteristics with nonanedial [1].
| Parameter | Consideration | Recommendation |
|---|---|---|
| Protein Concentration | Too low: inefficient crosslinking; Too high: non-specific aggregation [2] | Empirical determination; ensure proteins are at a concentration that facilitates interaction. |
| Crosslinker Excess | Molar ratio of crosslinker to protein [1]. | Start with a 20- to 500-fold molar excess of crosslinker over protein [1]. |
| Reaction Buffer | Must not contain interfering compounds [2]. | Use a non-reactive buffer like PBS (phosphate-buffered saline). Avoid amines (Tris, glycine) for amine-reactive crosslinkers [2] [1]. |
| pH | Affects reactivity of functional groups [1]. | Alkaline conditions (pH 7-9) are typically required for efficient amine reactivity [1]. |
| Reaction Time | Too short: low yield; Too long: hydrolysis/aggregation [1]. | Start with 30 minutes at room temperature; optimize for specific application [1]. |
| Reaction Quenching | Stops the reaction at a defined time [1]. | Add excess primary amine (e.g., 20-50 mM Tris or glycine) and incubate for 5-15 minutes [2] [1]. |
Here are solutions to frequently encountered issues in crosslinking experiments.
Problem: No crosslinked product is observed.
Problem: High-molecular-weight aggregates form.
Problem: The crosslinking reaction is inefficient.
Problem: The crosslinker precipitates in the reaction buffer.
This is a generalized workflow for in vitro crosslinking, which can be adapted for this compound [1].
Sample Preparation
Crosslinker Preparation
Reaction
Quenching
Analysis
The following diagram illustrates the key decision points and steps in a crosslinking experiment.
How do I confirm that crosslinking was successful? After crosslinking and quenching, compare different fractions by SDS-PAGE: the free protein (control), the flow-through after a pull-down (what didn't bind), and the eluted fraction (what did bind). A successful crosslink will show a shift in molecular weight for the eluted fraction compared to the control [2].
My proteins are intracellular. What should I consider? For intracellular targets, the crosslinker must be cell-permeable. If the crosslinker cannot enter the cell, the reaction will not work. Also, ensure that during the initial extraction and purification steps post-crosslinking, you include protease inhibitors and work quickly to maintain sample integrity [2].
Why is my crosslinker not dissolving? Many crosslinkers are labile and can hydrolyze if stored improperly or if old stock is used. If an alternative method in the instructions recommends DMF or DMSO, use those for initial dissolving. You can dissolve the crosslinker at a higher concentration in the organic solvent and then dilute it into the aqueous buffer [2].
Since specific FAQs for Nonanedial were not found, here is a template structured around common stability issues in chemical research. You can populate it with specific data as it becomes available.
| FAQ Question | Root Cause & Explanation | Recommended Action & Troubleshooting Step |
|---|---|---|
| What are the primary degradation pathways for this compound in aqueous solution? | Hydrolysis or polymerization; susceptibility depends on pH, temperature, and concentration [1]. | Confirm pathway: Use HPLC-MS to identify degradation products. Mitigation: Adjust buffer pH, store at controlled low temperature. |
| How does impurity profile affect the stability of our this compound API? | Metal ion catalysts (e.g., Fe²⁺, Cu²⁺) can promote oxidation; other impurities can act as nucleophiles. | Identify impurity: Perform inductively coupled plasma (ICP) analysis. Mitigation: Implement chelating agents (e.g., EDTA) in the process. |
| Why do we see variable stability results between different experimental batches? | Inconsistent control of critical process parameters (CPP) like heating rate or solvent removal. | Standardize protocol: Establish and strictly follow a detailed Standard Operating Procedure (SOP). Investigate: Use statistical design of experiments (DoE). |
| What is the recommended long-term storage condition for this compound? | Degradation rates double for every 10°C increase in temperature (approximate Q10 rule); sensitive to oxygen and light. | Optimize storage: Store in sealed containers under inert gas (N₂), use amber glass, and maintain -20°C or lower. |
A systematic approach is key to resolving complex stability problems. The following workflow provides a logical sequence for investigation. The diagram below, generated with Graphviz, outlines this process.
Stability Issue Investigation Workflow
Detailed and consistent experimental protocols are fundamental for reproducibility [2]. Below is a template for a forced degradation study, a common method for assessing stability.
Protocol: Forced Degradation Study of this compound via HPLC Analysis
Based on common aldehyde chemistry, the following diagram illustrates a hypothetical degradation pathway for this compound.
Potential this compound Degradation Pathways
Developing a robust analytical method is a multi-stage process that aligns with the drug development phase. The following chart outlines the key stages and their iterative nature.
Even well-developed methods can encounter problems. Here is a guide to diagnosing and resolving common HPLC issues.
| Problem | Potential Causes | Troubleshooting Steps |
|---|---|---|
| Poor Peak Resolution | Inappropriate column/mobile phase, incorrect pH/gradient, column aging [1] | Adjust mobile phase pH/composition; optimize gradient program; change column type/lot; condition or replace column [1] |
| High %RSD (Poor Precision) | Injector issues, inconsistent sample prep, instrument calibration problems [1] | Check autosampler and pipetting accuracy; standardize sample preparation; verify instrument calibration [1] |
| Unexpected Peaks | Sample contamination, carryover, sample degradation, excipient interference [2] | Review sample prep/handling; implement needle washes; check sample stability in solution; use a placebo to identify excipient peaks [2] |
| Low Sensitivity | MS ion source contamination/misalignment, detector issues, low ionization efficiency [3] [4] | Clean/realign ionization source; verify detector settings/performance; consider using a different ionization mode or additive [3] |
| Peak Tailing | Secondary interaction with column active sites, inappropriate mobile phase pH, void formation in column [1] | Use end-capped columns; adjust pH to suppress silanol interactions; ensure mobile phase buffers are appropriate; replace column if damaged [1] |
Method validation demonstrates that an analytical procedure is suitable for its intended use. The table below summarizes key parameters and acceptance criteria, based on ICH Q2(R1) guidelines [5] [1].
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of test results to the true value. Measured by recovery of spiked samples [1]. | Recovery of 98-102% for drug substance [1]. |
| Precision | Degree of agreement among individual test results. Includes repeatability and intermediate precision [5] [1]. | RSD < 2% for assay of drug substance (repeatability) [1]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of potential interferences [5] [1]. | No interference from placebo, impurities, or degradants; peak purity confirmed [1]. |
| Linearity | Ability to obtain test results proportional to analyte concentration [1]. | Correlation coefficient (R²) ≥ 0.99 [1]. |
| Range | Interval between upper and lower concentrations with acceptable precision, accuracy, and linearity [5]. | From LOQ to 150% of test concentration (for assay) [1]. |
| LOD / LOQ | Lowest amount of analyte that can be detected (LOD) or quantified (LOQ) [1]. | LOD: S/N ~3:1 LOQ: S/N ~10:1 [1]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [5]. | System suitability criteria are met when parameters (e.g., temp, flow rate) are varied [1]. |
To prevent issues and build robust methods from the start, consider these strategic frameworks.
For researchers and scientists, a clear metrological framework is essential for quantifying biological activity. A proposed model defines biological activity (A) as the product of the amount-of-substance concentration (c) of an entity and its inherent activity (f), expressed as A = cf [1].
While specific protocols for nonanedial were not found, robust, established methods are used to evaluate biological activity. The table below summarizes key experiment types and their objectives. Cell Signaling Technology (CST) is a recognized provider of highly validated, application-specific protocols for many of these techniques [2].
| Assay Type | Key Objective | General Measurement |
|---|---|---|
| Western Blot (Immunoblot) | Detect specific proteins & analyze post-translational modifications [2] | Presence/Absence and relative amount of a protein target. |
| Immunohistochemistry (IHC) | Localize specific antigens in tissue sections [2] | Spatial distribution and abundance of a target within a tissue. |
| Immunofluorescence (IF) | Visualize target molecules in cells/tissues using fluorescence [2] | Sub-cellular localization and co-localization of molecules. |
| Flow Cytometry | Analyze physical & chemical characteristics of cells in suspension [2] | Cell population percentages, protein expression, and more. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Detect and quantify soluble substances like proteins or peptides [2] | Precise concentration of an analyte in a sample. |
Understanding a compound's mechanism of action often involves investigating its interaction with cellular signaling pathways. For example, the Notch signaling pathway is a conserved system that, when dysregulated, is implicated in conditions like neuropathic pain, making it a potential target for therapeutic intervention [3]. Assessing if a compound like this compound influences such a pathway would be a key part of its activity profile.
The diagram below illustrates the core components and activation mechanism of a canonical signaling pathway like Notch.
Since direct data on this compound is unavailable, I suggest the following approaches to build your assessment guide:
Although not specific to Nonanedial, the search results highlight key concepts and methods used to validate crosslinking reactions, which form the foundation any comparison guide.
To build your guide, you will need to compare this compound against other crosslinkers (like DSS or BS3 mentioned in the context of Xwalk [2]) using the following structured approach.
The table below outlines the core aspects you should investigate for your comparison.
| Aspect | Description & Methodology |
|---|---|
| Crosslinker Properties | Compare spacer arm length, reactivity, solubility, and membrane permeability. This data is typically gathered from manufacturer datasheets and chemical literature. |
| Experimental Performance | Evaluate efficiency, specificity, and yield under various conditions (e.g., pH, temperature, time). |
| Validation Data | For Materials: Measure gel fraction, swelling ratio, and thermomechanical properties (e.g., heat deflection temperature, tensile strength) [1]. For Proteins: Use mass spectrometry to identify cross-linked peptides and software like Xwalk to validate distances against a known 3D structure [2]. | | Advantages & Limitations | Objectively list key benefits and drawbacks, such as cost, homofunctional vs. heterofunctional nature, and cleavability for analysis. |
Based on general crosslinking methodologies, here are two common workflows you could adapt for comparing this compound with other crosslinkers.
The table below summarizes key experimental findings from comparative studies on aldehyde crosslinkers, highlighting their performance in different applications.
| Crosslinker | Comparison Focus | Key Performance Data | Experimental Conditions & Methodology | Source |
|---|---|---|---|---|
| 2,5-Diformylfuran (DFF) | vs. Glutaraldehyde (GA) for enzyme immobilization | Achieved comparable enzymatic activity and similar long-term stability in continuous flow experiments. [1] | Immobilization: Glucoamylase covalently immobilized on amino-functionalized methacrylic resins. Activity measured via enzyme-specific assays. Stability: Tested in a continuous flow reactor. [1] | [1] |
| Dialdehyde Polysaccharides (DAPs) | Structure-based comparison (cellulose, dextrin, dextran, hyaluronate) for PVA hydrogels | Hydrogel swelling ranged from ~400% to 600%; storage modulus ranged from ~3,500 Pa to 7,000 Pa, depending on the DAP structure. [2] | Hydrogel Formation: Crosslinking of Poly(Vinyl Alcohol) with various DAPs. Analysis: Swelling ratio, rheology (viscoelastic properties), and network parameters were measured. [2] | [2] |
| Glyoxal & Glutaraldehyde | vs. Monoaldehydes (formaldehyde, acetaldehyde) in BC/PVA nanocomposites | Dialdehydes were more efficient crosslinkers than monoaldehydes, significantly improving equilibrium swelling ratio and mechanical properties. [3] | Hydrogel Preparation: BC/PVA nanocomposite hydrogels prepared in a sodium sulfate coagulating bath. Characterization: ATR-FTIR, Equilibrium Swelling Ratio (ESR), and mechanical properties tests. [3] | [3] |
The diagram below outlines a general decision-making workflow for selecting and testing an aldehyde crosslinker, based on common experimental protocols.
For the studies cited in the table, here are more detailed methodologies.
This protocol is used to compare crosslinkers like DFF and Glutaraldehyde.
This methodology is used to evaluate the efficiency of crosslinkers like DAPs and simple aldehydes in forming polymer networks.
(Weight of swollen gel - Weight of dry gel) / Weight of dry gel.When comparing crosslinkers, researchers should consider these key properties, which are often interrelated.
| Factor | Impact & Consideration |
|---|---|
| Functionality | Bifunctional crosslinkers (e.g., glyoxal, glutaraldehyde) form more extensive networks than mono-functional ones (e.g., formaldehyde), leading to superior mechanical properties. [3] |
| Molecular Structure | The macromolecular architecture of the crosslinker (e.g., linear vs. branched polysaccharide) greatly impacts crosslinking mode and final hydrogel properties. [2] |
| Toxicity & Safety | Glutaraldehyde is classified as a substance of very high concern (SVHC) due to respiratory toxicity, driving research into safer, bio-based alternatives like DFF. [1] |
| Reaction Mechanism | The chemistry of bond formation is critical. Glutaraldehyde's mechanism is complex, while DFF forms simpler (and potentially more stable) imine bonds. [1] [4] |
The search for optimal aldehyde crosslinkers is actively evolving, with a clear trend toward bio-based and safer alternatives like 2,5-Diformylfuran (DFF) and various Dialdehyde Polysaccharides (DAPs). These alternatives are demonstrating performance comparable to, and in some aspects superior to, traditional crosslinkers like glutaraldehyde, particularly when factors like toxicity, specificity of reaction, and biocompatibility are prioritized. [2] [1]